G-1

Description

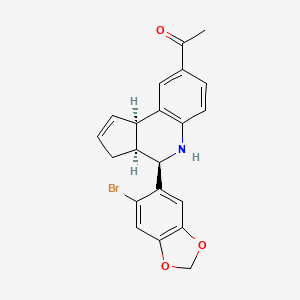

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881639-98-1, 925419-53-0 | |

| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LNS-8801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | G 1 (GPER AGONIST) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LNS-8801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The G-1 Compound: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The synthetic, non-steroidal compound G-1 has emerged as a critical tool in dissecting the complex signaling pathways governed by the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its high affinity and selectivity for GPER have positioned it as a valuable molecular probe and a potential therapeutic agent in various pathological contexts, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and cellular consequences. The information herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their investigations and to understand its therapeutic potential.

Core Mechanism of Action: Selective GPER Agonism

This compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER).[1][2][3] It exhibits high-affinity binding to GPER with a dissociation constant (Ki) of approximately 11 nM, while showing negligible affinity for the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 µM.[1][2][3][4] This selectivity is crucial for isolating and studying GPER-mediated signaling pathways independent of nuclear estrogen receptor activity.

The activation of GPER by this compound initiates a cascade of rapid, non-genomic signaling events.[5] These signaling pathways are distinct from the classical genomic actions of estrogens mediated by nuclear receptors and typically involve the activation of various intracellular second messengers and protein kinases.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with its primary target, GPER, and its effects on various cell lines.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 11 nM | GPER-transfected cells | [1][2][4] |

| EC50 (Intracellular Calcium Mobilization) | 2 nM | COS-7 cells expressing GFP-tagged GPR30 | [4] |

| IC50 (Inhibition of Cell Migration) | 0.7 nM | SK-BR-3 cells | [4] |

| IC50 (Inhibition of Cell Migration) | 1.6 nM | MCF-7 cells | [4] |

| IC50 (Cell Proliferation) | 20 µM (at 72h) | A549 cells | [4] |

Key Signaling Pathways Activated by this compound

Upon binding to GPER, this compound triggers a multitude of downstream signaling pathways that ultimately dictate the cellular response. The primary signaling axes activated by this compound include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

MAPK/ERK Pathway

Activation of the MAPK/ERK pathway is a hallmark of this compound signaling. This pathway is initiated by the this compound-induced conformational change in GPER, leading to the activation of heterotrimeric G proteins. Subsequent steps involve the transactivation of the epidermal growth factor receptor (EGFR) through the release of heparin-bound EGF-like growth factors, mediated by matrix metalloproteinases (MMPs). Activated EGFR then recruits and activates the Ras/Raf/MEK/ERK signaling cassette, culminating in the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, influencing processes such as cell proliferation, differentiation, and survival.[6]

PI3K/Akt Pathway

In addition to the MAPK/ERK pathway, this compound also stimulates the PI3K/Akt signaling cascade.[5][7] This pathway is critical for promoting cell survival and inhibiting apoptosis. Activation of GPER by this compound leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization allows for the phosphorylation and activation of Akt by PDK1 and other kinases. Once activated, Akt phosphorylates a wide range of downstream targets to regulate cellular processes, including cell survival, growth, and metabolism.[7][8]

Cellular Effects of this compound

The activation of GPER and its downstream signaling pathways by this compound leads to a variety of cellular responses, which can be cell-type and context-dependent.

Cell Cycle Arrest

In several cancer cell lines, this compound has been shown to induce cell cycle arrest.[4] For instance, in H295R adrenocortical carcinoma cells, this compound treatment leads to an arrest in the G2 phase of the cell cycle.[4] In MCF-7 breast cancer cells, this compound can block cell cycle progression at the G1 phase.[1][3] This effect is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis

This compound can induce apoptosis, or programmed cell death, in various cancer cell types.[4] In A549 lung cancer cells, this compound treatment significantly increases apoptosis.[4] The pro-apoptotic effects of this compound are often linked to the sustained activation of the ERK1/2 pathway and the regulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[4]

Inhibition of Cell Migration

A key functional outcome of this compound signaling is the inhibition of cell migration.[1][3][4] In breast cancer cell lines such as SK-BR-3 and MCF-7, this compound effectively inhibits chemoattractant-induced cell migration at nanomolar concentrations.[1][3][4] This anti-migratory effect is significant for its potential to reduce cancer cell metastasis.

Experimental Protocols

To facilitate the study of this compound's mechanism of action, this section provides detailed methodologies for key experiments.

GPER Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for GPER.

Materials:

-

Cell membranes prepared from cells overexpressing GPER.

-

Radiolabeled ligand (e.g., [3H]-estradiol).

-

Unlabeled this compound compound.

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate a fixed concentration of GPER-containing cell membranes with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Incubations are typically carried out at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Western Blot for ERK Activation

This protocol details the detection of ERK1/2 phosphorylation as a measure of its activation by this compound.

Materials:

-

Cell line of interest.

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency and treat with this compound for various time points or at different concentrations.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cell line of interest.

-

This compound compound.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

RNase A.

-

Propidium iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest.

-

This compound compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

-

Flow cytometer.

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Transwell Cell Migration Assay

This protocol is used to assess the inhibitory effect of this compound on cell migration.

Materials:

-

Transwell inserts (with appropriate pore size).

-

Cell line of interest.

-

Serum-free medium and medium with a chemoattractant (e.g., FBS).

-

This compound compound.

-

Cotton swabs.

-

Fixation solution (e.g., methanol).

-

Staining solution (e.g., crystal violet).

-

Microscope.

Procedure:

-

Pre-treat cells with this compound or a vehicle control.

-

Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of migrated cells in the this compound-treated group to the control group to determine the inhibitory effect.

Conclusion

The this compound compound is an indispensable tool for investigating the multifaceted roles of GPER in cellular physiology and pathology. Its selective agonism allows for the precise elucidation of GPER-mediated signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. The diverse cellular effects of this compound, ranging from cell cycle arrest and apoptosis to the inhibition of cell migration, underscore the therapeutic potential of targeting GPER in various diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate mechanisms of this compound action and to accelerate the translation of these findings into novel therapeutic strategies.

References

- 1. pharm.ucsf.edu [pharm.ucsf.edu]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G Protein-Coupled Estrogen Receptor GPER in the Development and Progression of Cancer [mdpi.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. youtube.com [youtube.com]

- 7. Competitive Binding Assay for the G-Protein-Coupled Receptor 30 (GPR30) or G-Protein-Coupled Estrogen Receptor (GPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

G-1 Signaling Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical player in the progression of various cancers. Its activation by the selective agonist G-1 triggers a cascade of signaling events that influence cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core this compound signaling pathways in cancer cells, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key molecular interactions. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting GPER in oncology.

Introduction

GPER is a seven-transmembrane receptor that mediates non-genomic estrogen signaling.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the cell membrane and endoplasmic reticulum.[2] Its activation by estrogens or selective agonists like this compound initiates rapid intracellular signaling cascades that have profound implications for cancer biology.[1] GPER is expressed in a variety of cancers, including breast, ovarian, endometrial, and lung cancer, and its expression is often correlated with tumor progression and resistance to endocrine therapies.[3][4] This guide will delve into the intricate signaling networks governed by this compound and their functional consequences in cancer cells.

Core this compound Signaling Pathways

Activation of GPER by its agonist this compound initiates a complex and interconnected network of signaling pathways. The primary cascades involved are the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[5][6] Additionally, GPER signaling can modulate intracellular calcium levels and cyclic AMP (cAMP) production.[7]

EGFR Transactivation

A key event in this compound signaling is the transactivation of EGFR. This process is initiated by GPER-mediated activation of Src, a non-receptor tyrosine kinase.[8] Activated Src then stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its mature form, HB-EGF.[8] Released HB-EGF then binds to and activates EGFR, leading to the initiation of downstream signaling.[8]

MAPK/ERK Pathway

The transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK signaling cascade.[3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Activation of ERK1/2 can lead to the phosphorylation of various transcription factors, including c-fos, which in turn regulates the expression of genes involved in cell cycle progression and cell growth.[3][9]

PI3K/Akt Pathway

The PI3K/Akt pathway is another major downstream effector of GPER-mediated EGFR transactivation.[5] This pathway is a critical regulator of cell survival, growth, and metabolism. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, such as Bad, and promote cell survival.

cAMP/PKA Pathway

GPER activation can also lead to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), influencing gene expression.[3]

Quantitative Effects of this compound Signaling in Cancer Cells

The activation of GPER by this compound has been shown to have diverse and context-dependent effects on cancer cells. The following tables summarize some of the quantitative data reported in the literature.

| Cell Line | Cancer Type | This compound Concentration | Effect | Quantitative Measurement | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10 µM | G1-phase cell cycle arrest | Increase in G1 population from 60% to 73% | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µg/mL | Apoptosis induction | 50% of cells in sub-G1 phase | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 100 µg/mL | Apoptosis induction | 79% of cells in sub-G1 phase | [10] |

| MCF-7 | ER-positive Breast Cancer | 1 µM | G2/M cell cycle arrest and apoptosis | Not specified | [11] |

| 92.1 and Omm1.3 | Uveal Melanoma | 250–1,000 nmol/L | Apoptosis induction | Caspase 3/7 activation and PARP cleavage | [12] |

| Cell Line | Cancer Type | This compound Concentration | Effect | Quantitative Measurement | Reference |

| CAFs | Breast Cancer-Associated Fibroblasts | 100 nM | Increased c-fos mRNA expression | Fold change not specified | [9] |

| SKBr3 | ER-negative Breast Cancer | Not specified | Activation of ERK signaling | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways in cancer cells.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with this compound at the desired concentrations for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To investigate the interaction between GPER and other proteins (e.g., Src).

Protocol:

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-GPER) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Src).

Visualizing this compound Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathways and a general experimental workflow for their investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Interaction of GPER-1 with the endocrine signaling axis in breast cancer [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | GPER and Testicular Germ Cell Cancer [frontiersin.org]

- 5. G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology [pfocr.wikipathways.org]

- 6. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen, a primary female sex hormone, exerts a wide array of physiological effects beyond its well-established role in the reproductive system. These effects are mediated by specific estrogen receptors (ERs). While the classical nuclear receptors, ERα and ERβ, have been extensively studied for their genomic actions, the discovery of the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, has unveiled a new dimension of rapid, non-genomic estrogen signaling. G-1, a selective GPER agonist, has been instrumental in elucidating the distinct physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the role of this compound in modulating estrogen-related processes, with a focus on its signaling pathways, quantitative data, and the experimental methodologies used to investigate its function.

The G protein-coupled estrogen receptor (GPER) is a seven-transmembrane domain receptor that mediates the non-genomic signaling of estrogen.[1] Upon activation by ligands such as 17β-estradiol or the selective agonist this compound, GPER initiates a cascade of intracellular signaling events that influence a variety of cellular processes, including proliferation, migration, and apoptosis.[1] This receptor is implicated in the physiology and pathology of numerous systems, including the reproductive, nervous, cardiovascular, and metabolic systems, and plays a significant role in various cancers.[1][2][3][4]

Quantitative Data: Ligand Binding and Potency

The development of selective ligands for GPER has been crucial in distinguishing its functions from those of the classical nuclear estrogen receptors. The following tables summarize the binding affinities and functional potencies of key GPER modulators.

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |

| This compound (Agonist) | GPER | 11 nM (Kd) | [5] |

| ERα/ERβ | > 10 µM (Ki) | [5] | |

| 17β-Estradiol | GPER | 2.3 - 6 nM (Kd) | [6][7] |

| ERα/ERβ | 0.1 - 1.0 nM (Kd) | [6][7] | |

| G15 (Antagonist) | GPER | 20 nM (Kd) | |

| ERα | > 10 µM | ||

| G36 (Antagonist) | GPER | - | |

| ERα/ERβ | No detectable binding |

| Ligand | Assay | IC50/EC50 | Reference |

| This compound (Agonist) | Calcium Mobilization | - | |

| ERK1/2 Phosphorylation | - | ||

| G15 (Antagonist) | Inhibition of E2-mediated Ca2+ mobilization | 190 nM | [5] |

| Inhibition of this compound-mediated Ca2+ mobilization | 185 nM | [5] | |

| G36 (Antagonist) | Inhibition of E2-mediated Ca2+ mobilization | 112 nM | [3][5][8][9][10] |

| Inhibition of this compound-mediated Ca2+ mobilization | 165 nM | [5][8][10] |

GPER Signaling Pathways

Activation of GPER by this compound triggers a complex network of intracellular signaling cascades. These pathways are cell-type specific and can lead to diverse physiological outcomes. The primary signaling events initiated by GPER activation include the activation of G proteins, leading to the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), which in turn mobilizes intracellular calcium.[5] Furthermore, GPER activation leads to the transactivation of the epidermal growth factor receptor (EGFR), resulting in the activation of downstream kinase cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3]

Caption: GPER Signaling Pathways initiated by this compound.

Experimental Protocols

ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol details the measurement of this compound induced ERK1/2 phosphorylation, a key downstream event in GPER signaling.

a. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293, SKBR3) in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.

-

Treat cells with this compound at various concentrations (e.g., 1 nM to 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

Caption: Western Blotting workflow for p-ERK detection.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure this compound-induced changes in intracellular calcium concentration using a fluorescent indicator.

a. Cell Preparation:

-

Seed cells (e.g., HEK293T, CHO) in a black, clear-bottom 96-well plate.

-

Allow cells to attach and grow to ~90% confluency.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

c. Compound Preparation:

-

Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control.

d. Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Add the this compound dilutions or vehicle control to the wells and immediately begin recording the fluorescence signal over time (typically for 1-5 minutes).

e. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Caption: Workflow for Calcium Mobilization Assay.

cAMP Assay (HTRF)

This protocol outlines the measurement of this compound's effect on intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

a. Cell Preparation:

-

Harvest and resuspend cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dispense the cell suspension into a low-volume 384-well plate.

b. Compound Addition:

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

To measure Gαi coupling, pre-incubate cells with an adenylate cyclase activator like forskolin before adding this compound.

c. Lysis and Detection:

-

After a 30-minute incubation at room temperature, add the HTRF lysis and detection reagents. These reagents typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

-

Incubate for 1 hour at room temperature to allow for cell lysis and competition between the cellular cAMP and the d2-labeled cAMP for binding to the antibody.

d. Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

e. Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced by the cells.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the this compound concentration to determine the EC50 or IC50 value.

In Vivo Experimental Models

The physiological roles of GPER have been extensively investigated using in vivo models, primarily through the use of GPER knockout (KO) mice and the administration of the selective agonist this compound.

GPER Knockout Mouse Models

-

Generation: GPER KO mice are generated by targeted deletion of the GPER gene.[11]

-

Phenotyping: These mice are subjected to a battery of physiological and behavioral tests to assess the impact of GPER deletion. This includes metabolic assessments (glucose and insulin tolerance tests), cardiovascular monitoring (blood pressure, heart function), and neurological evaluations.[1][10][11]

-

Experimental Design: Comparative studies between wild-type and GPER KO mice are conducted. For example, to study the role of GPER in estrogen-mediated cardioprotection, both genotypes can be subjected to models of cardiac injury (e.g., ischemia-reperfusion) with or without estrogen replacement.

This compound Administration in Animal Models

-

Cancer Models: The anti-tumor effects of this compound are often studied in xenograft models where human cancer cells are implanted into immunodeficient mice. Tumor growth is monitored following systemic administration of this compound.

-

Cardiovascular Models: The vasorelaxant and cardioprotective effects of this compound are investigated in models of hypertension and myocardial infarction.[12] For instance, the effect of this compound on blood pressure can be measured in ovariectomized rats.[13]

-

Metabolic Models: The role of GPER in metabolic regulation is explored by administering this compound to animal models of obesity and diabetes.[3] Parameters such as body weight, glucose tolerance, and insulin sensitivity are assessed.

Conclusion

The G protein-coupled estrogen receptor 1, through the use of its selective agonist this compound, has been established as a critical mediator of non-genomic estrogen signaling. Its involvement in a wide range of physiological and pathological processes highlights its potential as a therapeutic target for a variety of diseases, including cancer, cardiovascular disorders, and metabolic syndromes. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of GPER signaling and its therapeutic potential. The continued investigation into the nuanced roles of this compound and GPER will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. GPER/GPR30 knockout mice: effects of GPER on metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of G protein-coupled estrogen receptor GPER in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G protein-coupled estrogen receptor GPER/GPR30 as a regulator of cardiovascular function. [vivo.health.unm.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 9. researchgate.net [researchgate.net]

- 10. GPER/GPR30 Knockout Mice: Effects of GPER on Metabolism. [vivo.health.unm.edu]

- 11. Cardiomyocyte-specific deletion of the G protein-coupled estrogen receptor (GPER) leads to left ventricular dysfunction and adverse remodeling: a sex-specific gene profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPER activation attenuates cardiac dysfunction by upregulating the SIRT1/3-AMPK-UCP2 pathway in postmenopausal diabetic rats | PLOS One [journals.plos.org]

- 13. Activation of G Protein-Coupled Estrogen Receptor (GPER) Negatively Modulates Cardiac Excitation–Contraction Coupling (ECC) through the PI3K/NOS/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

G-1: A Technical Guide to its Application as a Chemical Probe for GPER Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical player in mediating the rapid, non-genomic effects of estrogens. Its involvement in a myriad of physiological and pathological processes, including cancer, cardiovascular function, and neuroprotection, has made it an attractive therapeutic target. The development of selective ligands is paramount to dissecting the intricate signaling pathways governed by GPER and for validating it as a drug target. G-1, a non-steroidal, high-affinity, and selective GPER agonist, has become an indispensable chemical tool in this endeavor. This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in studying GPER function, complete with detailed experimental protocols and data presented for easy interpretation.

This compound: Chemical Properties and Binding Profile

This compound, with the chemical name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a potent and selective agonist for GPER. Its selectivity is a key attribute, displaying high affinity for GPER while exhibiting negligible binding to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][2] This remarkable selectivity allows for the specific interrogation of GPER-mediated signaling pathways without the confounding effects of ERα and ERβ activation.

Table 1: Quantitative Binding and Functional Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 11 nM | COS7 cells transfected with GPER | [3] |

| EC50 (Calcium Mobilization) | 2 nM | GPER-GFP-transfected COS7 cells | [3] |

| IC50 (Inhibition of Migration) | 0.7 nM | SKBr3 cells | [1] |

| IC50 (Inhibition of Migration) | 1.6 nM | MCF-7 cells | [1] |

| Ki (ERα and ERβ) | > 10 μM | COS7 cells transfected with ERα or ERβ | [3] |

GPER Signaling Pathways Activated by this compound

Upon binding to GPER, this compound initiates a cascade of intracellular signaling events. These pathways are diverse and can be cell-type specific, leading to a range of cellular responses from proliferation and migration to apoptosis. The primary signaling pathways activated by this compound are depicted below.

References

- 1. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPER agonist this compound decreases adrenocortical carcinoma (ACC) cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The G-Protein Coupled Estrogen Receptor 1 (GPER) Agonist G-1: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective agonist for the G-protein coupled estrogen receptor 1 (GPER), a transmembrane estrogen receptor that mediates rapid, non-genomic signaling pathways. Its distinct mechanism of action, separate from the classical nuclear estrogen receptors (ERα and ERβ), has positioned this compound as a compound of significant interest for therapeutic development in a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound in various animal models, presenting available quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades.

Pharmacokinetics of this compound

While extensive research has been conducted on the pharmacodynamic effects of this compound, detailed quantitative pharmacokinetic data in animal models remains limited in publicly available literature. Most studies focus on the in vivo efficacy and mechanism of action rather than comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles.

General Methodologies for Pharmacokinetic Studies in Rodents

Pharmacokinetic characterization of a compound like this compound in mice or rats typically involves the following steps:

-

Animal Models: Commonly used strains include C57BL/6 mice and Sprague-Dawley rats. For oncology studies, immunodeficient mouse models such as nude (nu/nu) or SCID mice are utilized for xenograft tumor implantation.

-

Drug Administration: this compound is often administered via subcutaneous (SC) or intraperitoneal (IP) injection. The formulation typically involves dissolving this compound in a vehicle such as dimethyl sulfoxide (DMSO) and further diluting it in a solution like corn oil or phosphate-buffered saline (PBS).

-

Blood Sampling: Serial blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Analysis: Plasma is separated by centrifugation and the concentration of this compound is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

Biodistribution

-

Radiolabeling: this compound can be radiolabeled with an isotope (e.g., tritium ³H or carbon-¹⁴C).

-

Administration: The radiolabeled compound is administered to tumor-bearing mice.

-

Tissue Harvesting: At selected time points, animals are euthanized, and various tissues (tumor, liver, kidney, spleen, lung, heart, brain, etc.) are collected.

-

Quantification: The amount of radioactivity in each tissue is measured using a scintillation counter and expressed as %ID/g.

This data is crucial for understanding the tumor-targeting potential and off-target accumulation of this compound.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound have been more extensively characterized, demonstrating its anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various animal models.

Anti-Tumor Activity

This compound has shown significant efficacy in reducing tumor growth in several cancer models.

Table 1: Summary of this compound Anti-Tumor Activity in Xenograft Models

| Cancer Type | Animal Model | This compound Dose and Route | Tumor Growth Inhibition | Reference |

| Adrenocortical Carcinoma | Nude mice | Not specified | Significantly lower tumor weight and Ki-67 staining in this compound treated tumors compared to control. | [1] |

| Breast Cancer (ER-) | Tumor xenograft-bearing mice | Not specified | Inhibition of tumor growth. | [2] |

| Colorectal Cancer (HCT116) | Tumor xenograft-bearing mice | Not specified | Inhibition of tumor growth. | [2] |

Note: While these studies demonstrate a significant effect, specific quantitative data on tumor volume (e.g., in mm³) over time is often presented graphically rather than in tables. For instance, a study on adrenocortical carcinoma xenografts showed a significant decrease in tumor weight in the this compound treated group compared to the vehicle-treated animals[1].

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory effects by modulating cytokine production and immune cell activity.

Table 2: Summary of this compound Anti-Inflammatory Effects in a Mouse Model of Colitis

| Inflammatory Mediator | Effect of this compound Treatment | Reference |

| M1-related pro-inflammatory cytokines | Significantly decreased expression | [3] |

| M2-related anti-inflammatory cytokines | Significantly increased expression | [3] |

| CD86+ M1 macrophages | Decreased population | [3] |

| CD206+ M2 macrophages | Increased population (polarization towards M2) | [3] |

In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, the GPER-specific agonist G1 significantly inhibited the production of pro-inflammatory cytokines[4].

Experimental Protocols

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model[4][5].

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Cancer cell line (e.g., HCT116 colorectal cancer cells)

-

This compound

-

Vehicle (e.g., DMSO, corn oil)

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ cells/100 µL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).

-

This compound Formulation and Administration:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of injection, dilute the stock solution to the desired final concentration in a vehicle such as corn oil. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

-

Administer this compound to the treatment group via subcutaneous or intraperitoneal injection at the specified dose and schedule (e.g., daily or every other day). Administer the vehicle solution to the control group.

-

-

Endpoint: Continue treatment and tumor monitoring for a predefined period or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

cAMP Accumulation Assay

This protocol is used to determine the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in the GPER signaling pathway[6][7][8].

Materials:

-

Cells expressing GPER (e.g., HEK293 cells transfected with a GPER expression vector)

-

This compound

-

Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Cell Seeding: Seed GPER-expressing cells into a 96-well plate and culture overnight.

-

Compound Treatment:

-

For Gs-coupled signaling (cAMP increase): Pretreat cells with IBMX for a specified time. Then, stimulate the cells with different concentrations of this compound for a defined period (e.g., 30 minutes).

-

For Gi-coupled signaling (cAMP decrease): Pretreat cells with IBMX. Then, co-stimulate the cells with forskolin and different concentrations of this compound.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., reading fluorescence or luminescence on a plate reader).

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).

NF-κB Reporter Assay

This assay measures the effect of this compound on the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival[9][10][11][12][13][14].

Materials:

-

Cells co-transfected with a GPER expression vector and an NF-κB luciferase reporter construct.

-

This compound

-

TNF-α (a potent NF-κB activator, as a positive control)

-

Luciferase assay reagent

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate and transfect them with the GPER and NF-κB reporter plasmids.

-

Compound Treatment: Treat the transfected cells with different concentrations of this compound for a specified period (e.g., 6-24 hours). Include a positive control (TNF-α) and a vehicle control.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the relative luciferase units (RLU) against the this compound concentration.

Signaling Pathways

This compound activates GPER, leading to the initiation of several downstream signaling cascades that contribute to its diverse biological effects.

GPER-Mediated Signaling

Activation of GPER by this compound can lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein)[15][16].

GPER-cAMP-PKA-CREB Signaling Pathway.

GPER-Mediated Transactivation of EGFR

A key mechanism of GPER signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process links G-protein coupled receptor signaling to the potent mitogenic and survival pathways regulated by EGFR[15][17][18].

GPER-Mediated EGFR Transactivation Pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

References

- 1. GPER agonist this compound decreases adrenocortical carcinoma (ACC) cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. researchgate.net [researchgate.net]

- 16. G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology [pfocr.wikipathways.org]

- 17. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]

Methodological & Application

G-1 Compound: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-1 compound is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. This compound has emerged as a critical tool for elucidating the physiological and pathological roles of GPER in various cellular processes, including proliferation, migration, and apoptosis.[1][2][3] Its selectivity makes it an invaluable molecular probe for studying GPER-specific signaling pathways, independent of classical ER-mediated effects.[1][4] These application notes provide detailed experimental protocols for in vitro studies involving the this compound compound, along with summarized quantitative data and visual representations of the key signaling pathways.

Mechanism of Action

This compound binds to GPER with high affinity, initiating a cascade of intracellular signaling events. Upon activation, GPER can couple to different heterotrimeric G proteins, primarily Gs and Gq.

-

Gs-protein coupling: This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB, influencing gene expression and cellular function.[6]

-

Gq-protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2][7][8]

-

Transactivation of EGFR: GPER activation by this compound can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.

These signaling events collectively contribute to the diverse biological effects of this compound observed in various cell types.

Data Presentation

The following tables summarize the quantitative data for the this compound compound from various in vitro studies.

Table 1: Binding Affinity and Potency of this compound for GPER

| Parameter | Value | Cell Line/System | Reference |

| Ki | 11 nM | - | [1][6] |

| EC50 | 2 nM | - | [1][6] |

Table 2: IC50 Values of this compound for Cell Viability/Proliferation in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Jurkat | T-cell Leukemia | ≥0.5 µM | 24 hours | [2] |

| CCRF-CEM | T-cell Leukemia | >1 µM | 24 hours | [2] |

| Caov3 | Ovarian Cancer | Not specified | 24 hours | |

| Caov4 | Ovarian Cancer | Not specified | 24 hours | |

| SKBr3 | Breast Cancer | Not specified | - | |

| MCF-7 | Breast Cancer | >500 nM (inhibition of E2-induced proliferation) | 72 hours | [4] |

| HCCLM3 | Hepatocellular Carcinoma | ~1 µM (growth inhibition) | Not specified | |

| SMMC-7721 | Hepatocellular Carcinoma | ~1 µM (growth inhibition) | Not specified |

Table 3: IC50 Values of this compound for Inhibition of Cell Migration

| Cell Line | Cancer Type | IC50 Value | Chemoattractant | Reference |

| SKBr3 | Breast Cancer | 0.7 nM | Not specified | [1][6] |

| MCF-7 | Breast Cancer | 1.6 nM | Not specified | [1][6] |

Experimental Protocols

Cell Viability/Proliferation Assay (MTT/Resazurin-based)

This protocol is designed to assess the effect of the this compound compound on the viability and proliferation of adherent or suspension cancer cells.

Materials:

-

This compound compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells). For suspension cells, seed directly before treatment.

-

This compound Treatment: Prepare serial dilutions of the this compound compound in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Addition of Viability Reagent:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.[2]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, fluorescence with excitation/emission at 560/590 nm for Resazurin) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This protocol measures the this compound-induced increase in intracellular calcium concentration.

Materials:

-

This compound compound (dissolved in DMSO)

-

Cells expressing GPER

-

Fluo-4 AM or other calcium-sensitive fluorescent dyes

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS (with or without probenecid) and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for a short period using the fluorescence plate reader.

-

This compound Injection and Measurement: Inject a solution of this compound (e.g., at a final concentration of 1 µM) into the wells while continuously recording the fluorescence intensity over time (e.g., every second for several minutes).[2]

-

Data Analysis: The change in fluorescence intensity over time represents the intracellular calcium mobilization. The peak fluorescence intensity is used to quantify the response.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol detects the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

-

This compound compound (dissolved in DMSO)

-

Cells expressing GPER

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Before treatment, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

This compound Stimulation: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK1/2 as a ratio to total ERK1/2.

cAMP Assay

This protocol is for measuring changes in intracellular cyclic AMP levels following this compound treatment.

Materials:

-

This compound compound (dissolved in DMSO)

-

Forskolin (positive control, adenylyl cyclase activator)

-

Cells expressing GPER

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

-

Cell culture medium

-

96-well plates

Procedure (based on a typical competitive immunoassay kit):

-

Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

-

This compound Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation, if recommended by the assay kit manufacturer.

-

Stimulate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., Forskolin).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Perform the competitive immunoassay as per the manufacturer's instructions. This typically involves adding a labeled cAMP conjugate and a specific anti-cAMP antibody to the cell lysates.

-

Data Acquisition: Read the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the samples based on the standard curve. The results are often expressed as pmol/well or as a fold change over the vehicle control.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

-

This compound compound (dissolved in DMSO)

-

Cells that form a monolayer

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips or a specialized scratch tool

-

Culture medium with low serum (to minimize proliferation)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[4][6]

-

Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[4][6]

-

Washing: Gently wash the wells with PBS to remove detached cells.[6]

-

This compound Treatment: Replace the PBS with a low-serum medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Immediately capture images of the scratch at time 0. Mark the location of the images to ensure the same field is captured at later time points.

-

Incubation: Incubate the plate at 37°C.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Migration Assay

This assay evaluates the effect of this compound on the chemotactic migration of individual cells.

Materials:

-

This compound compound (dissolved in DMSO)

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of each well.

-

Add 100 µL of the cell suspension to the upper chamber of each insert. Add different concentrations of this compound or vehicle control to the upper chamber with the cells.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C.

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Image Acquisition and Quantification: Allow the inserts to air dry. Image the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields of view.

-